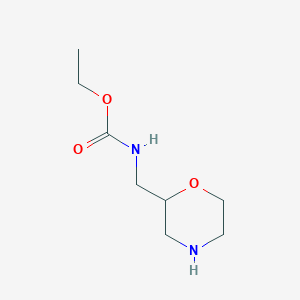![molecular formula C9H15N3O2 B118287 Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate CAS No. 148741-72-4](/img/structure/B118287.png)
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell growth and proliferation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotection: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to protect neurons from oxidative stress and inflammation.
3. Cardioprotection: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to protect the heart from ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has several advantages for lab experiments, including:
1. High yield synthesis: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate can be synthesized in high yield using a simple reaction.
2. Versatile applications: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been used in various scientific research applications, including cancer research, neurological research, and cardiovascular research.
However, there are also limitations to using Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in lab experiments, including:
1. Limited solubility: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of in vivo studies: Although Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has shown promising results in vitro, there are limited in vivo studies to support its efficacy.
Future Directions
There are several future directions for research on Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate, including:
1. Development of analogs: Researchers can develop analogs of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate with improved solubility and efficacy.
2. In vivo studies: Further in vivo studies can be conducted to evaluate the efficacy of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in animal models.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in humans.
4. Combination therapy: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate can be used in combination with other drugs to enhance its efficacy.
Conclusion:
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is a synthetic compound that has shown promising results in scientific research for various purposes. Its mechanism of action involves modulation of signaling pathways in cells, and it has been shown to have biochemical and physiological effects such as inhibition of cell growth and proliferation, neuroprotection, and cardioprotection. While there are limitations to using Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in lab experiments, there are also several future directions for research on this compound, including the development of analogs, in vivo studies, clinical trials, and combination therapy.
Synthesis Methods
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is synthesized by reacting 1-methylimidazole-4-carboxylic acid with isopropylamine in the presence of methanol. The reaction is carried out at room temperature and the product is obtained in high yield.
Scientific Research Applications
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been used in scientific research for various purposes, including:
1. Cancer research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
3. Cardiovascular research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have cardioprotective effects in animal models of myocardial infarction.
properties
CAS RN |
148741-72-4 |
|---|---|
Product Name |
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate |
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 1-methyl-2-(propan-2-ylamino)imidazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)10-9-11-7(5-12(9)3)8(13)14-4/h5-6H,1-4H3,(H,10,11) |
InChI Key |
RBFCJARXPRTMOE-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=CN1C)C(=O)OC |
Canonical SMILES |
CC(C)NC1=NC(=CN1C)C(=O)OC |
synonyms |
1H-Imidazole-4-carboxylicacid,1-methyl-2-[(1-methylethyl)amino]-,methyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




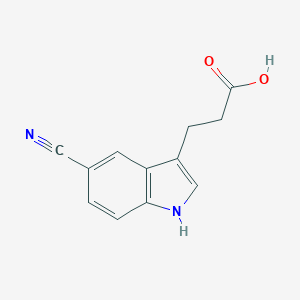

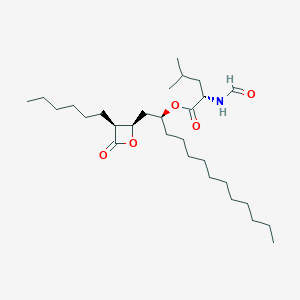
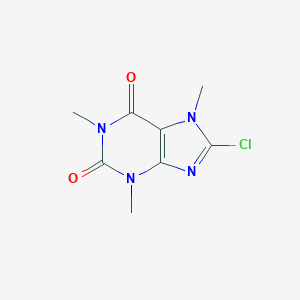


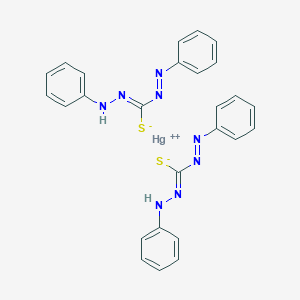

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

